molecular formula C23H30N8O B560063 Ribociclib CAS No. 1211441-98-3

Ribociclib

Cat. No.: B560063
CAS No.: 1211441-98-3
M. Wt: 434.5 g/mol
InChI Key: RHXHGRAEPCAFML-UHFFFAOYSA-N
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Description

Ribociclib is a selective cyclin-dependent kinase inhibitor, specifically targeting cyclin-dependent kinase 4 and cyclin-dependent kinase 6. It is primarily used in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced or metastatic breast cancer. This compound was developed by Novartis and Astex Pharmaceuticals and received approval from the United States Food and Drug Administration in March 2017 .

Scientific Research Applications

Ribociclib has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Ribociclib is a selective cyclin-dependent kinase inhibitor . It primarily targets two proteins: cyclin-dependent kinase 4 and 6 (CDK4/6) . These proteins play a crucial role in cell cycle regulation, and when over-activated, they can enable cancer cells to grow and divide too quickly .

Mode of Action

This compound interacts with its targets, CDK4 and CDK6, by competitively binding to the ATP-binding pockets of these kinases . This interaction blocks the phosphorylation of the retinoblastoma protein (Rb), thereby preventing cell cycle progression and inducing G1 phase arrest . By inhibiting CDK4/6 activity, this compound interferes with signals that tell cancer cells to quickly reproduce, helping to slow or even stop the growth or spread of cancer cells .

Biochemical Pathways

This compound acts directly on the cyclin D–CDK4/6–p16–retinoblastoma (Rb) pathway to block cell-cycle progression . This pathway is commonly disrupted in cancer, leading to abnormal cell proliferation . The pathway may also be impacted by inhibitors of other pathways acting upstream of CDK4/6, providing a rationale for dual inhibition .

Pharmacokinetics

This compound is moderately to highly absorbed across species, with an oral bioavailability of approximately 59% in humans . It is extensively metabolized in vivo, predominantly by oxidative pathways mediated by CYP3A4, ultimately forming N-demethylated metabolite M4, and to a lesser extent, by FMO3, forming N-hydroxylated metabolite M13 . In humans, 69.1% and 22.6% of the radiolabeled dose were excreted in feces and urine, respectively .

Result of Action

The molecular and cellular effects of this compound’s action involve the inhibition of cell cycle progression. By blocking the action of CDK4 and 6, this compound interferes with signals that tell cancer cells to quickly reproduce . This helps slow or even stop the growth or spread of cancer cells .

Action Environment

Environmental factors such as age, sex, concomitant alcohol consumption, and metabolic syndrome have been identified as risk factors that could influence the action, efficacy, and stability of this compound . Reactive drug metabolites can induce oxidative and organelle stress and interfere with bile acid transport, resulting in adaptive immune responses in genetically susceptible individuals .

Safety and Hazards

Ribociclib users are advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Personal protective equipment and chemical impermeable gloves should be used. Adequate ventilation should be ensured and all sources of ignition should be removed .

Future Directions

The increased and earlier use of CDK4/6 inhibitors has resulted in better understanding of the mechanisms of acquired resistance; potential treatment combinations that might overcome these mechanisms are being explored . Prospective trials are ongoing to evaluate brain penetration and efficacy of ribociclib in the treatment of brain metastases .

Biochemical Analysis

Biochemical Properties

Ribociclib is a selective, orally bioavailable inhibitor of CDK4 and CDK6 . It interacts with these proteins to inhibit their activity, thereby slowing down the progression of cancer . The nature of these interactions involves the binding of this compound to the active sites of these enzymes, preventing them from catalyzing the phosphorylation of retinoblastoma protein (Rb), a key protein in cell cycle progression .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . This compound works by disrupting the cell cycle, preventing cancer cells from replicating . It interferes with the growth of cancer cells, which are eventually destroyed . Since the growth of normal cells may also be affected by the medicine, other unwanted effects will also occur .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to CDK4/6, inhibiting their activity and preventing them from phosphorylating the Rb protein . This prevents the cell from progressing from the G1 (pre-DNA synthesis) to the S (DNA synthesis) phase of the cell cycle . This ensures that conditions are appropriate for cell growth and division before the cell is irreversibly committed to division .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . For instance, in Rb-positive preclinical tumor models, this compound demonstrated complete dephosphorylation of Rb, as well as dose-dependent G1 cell cycle arrest and tumor regression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . High exposure is associated with an increased risk of neutropenia . For this compound, exposure increases under- and over-proportionally with an increasing dose .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is extensively metabolized by cytochrome P450 3A4 . The metabolites of this compound are not of clinical significance .

Transport and Distribution

This compound has a moderate human protein binding (± 70%), and is equally distributed in plasma and red blood cells . The apparent volume of distribution was estimated at 1090 L, using a population pharmacokinetic analysis .

Subcellular Localization

The subcellular localization of this compound is primarily at the active sites of the CDK4/6 enzymes . This is where it exerts its effects, inhibiting the activity of these enzymes and preventing them from phosphorylating the Rb protein .

Preparation Methods

The synthesis of Ribociclib involves several key steps:

Chemical Reactions Analysis

Ribociclib undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium cyanide for trapping reactive intermediates and various oxidizing and reducing agents. The major products formed from these reactions are hydroxylated and reduced metabolites .

Comparison with Similar Compounds

Ribociclib is often compared with other cyclin-dependent kinase inhibitors such as Palbociclib and Abemaciclib. While all three compounds target cyclin-dependent kinase 4 and cyclin-dependent kinase 6, they differ in their pharmacokinetic profiles and side effect profiles:

These differences highlight the unique properties of this compound, making it a valuable option in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced or metastatic breast cancer.

Properties

IUPAC Name

7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N8O/c1-29(2)22(32)19-13-16-14-26-23(28-21(16)31(19)17-5-3-4-6-17)27-20-8-7-18(15-25-20)30-11-9-24-10-12-30/h7-8,13-15,17,24H,3-6,9-12H2,1-2H3,(H,25,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXHGRAEPCAFML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201021027
Record name Ribociclib
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Inhibition of cyclin-dependent kinase 4 and 6 (CDK4/6) may provide protection against oncogenic processes in specific tissue types. For example, CDK4 is not required for normal mammary tissue development based on knockout mouse studies, but it is needed for growth of Ras-induced mammary tumors, suggesting a potential therapeutic window for treatment with lower toxicity. Ribociclib was reported to be a most selective CDK4/6 inhibitor and to have dose dependent antitumor activity in a number of preclinical models. It inhibited growth of tumor cells by arresting the cells at the G1 checkpoint, which prevents the tumor cells from proliferating.
Record name Ribociclib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11730
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CAS No.

1211441-98-3
Record name Ribociclib
Source CAS Common Chemistry
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Record name Ribociclib [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ribociclib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11730
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Ribociclib
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-cyclopentyl-N,N-dimethyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
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Record name RIBOCICLIB
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